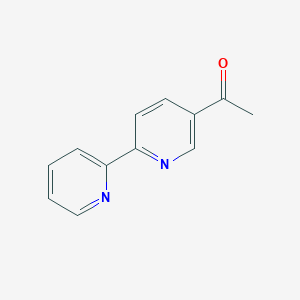

5-Acetyl-2,2'-bipyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Acetyl-2,2’-bipyridine: is an organic compound that belongs to the bipyridine family. It is characterized by the presence of an acetyl group attached to the 5-position of the bipyridine structure. This compound is of significant interest in coordination chemistry due to its ability to act as a bidentate ligand, forming stable complexes with various metal ions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2,2’-bipyridine typically involves the acetylation of 2,2’-bipyridine. One common method is the Friedel-Crafts acylation, where 2,2’-bipyridine is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods: Industrial production of 5-Acetyl-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Acetyl-2,2’-bipyridine undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The bipyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: 5-Carboxy-2,2’-bipyridine.

Reduction: 5-(Hydroxyethyl)-2,2’-bipyridine.

Substitution: 5-Halo-2,2’-bipyridine derivatives.

Applications De Recherche Scientifique

Chemistry: 5-Acetyl-2,2’-bipyridine is widely used as a ligand in coordination chemistry

Biology and Medicine: In biological research, metal complexes of 5-Acetyl-2,2’-bipyridine are investigated for their potential as therapeutic agents. These complexes can exhibit antimicrobial, anticancer, and anti-inflammatory activities.

Industry: In the industrial sector, 5-Acetyl-2,2’-bipyridine is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis.

Mécanisme D'action

The mechanism of action of 5-Acetyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. As a bidentate ligand, it donates electron pairs from its nitrogen atoms to the metal center, forming stable chelate complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations through electron transfer and activation of substrates.

Comparaison Avec Des Composés Similaires

2,2’-Bipyridine: Lacks the acetyl group, making it less sterically hindered and more flexible in coordination.

4,4’-Bipyridine: Has nitrogen atoms in the para position, leading to different coordination geometry and properties.

6,6’-Dimethyl-2,2’-bipyridine: Contains methyl groups at the 6,6’ positions, affecting its steric and electronic properties.

Uniqueness: 5-Acetyl-2,2’-bipyridine is unique due to the presence of the acetyl group, which introduces steric hindrance and electronic effects that influence its coordination behavior and reactivity. This makes it a valuable ligand for designing metal complexes with specific properties and functions.

Activité Biologique

5-Acetyl-2,2'-bipyridine is a compound that belongs to the bipyridine family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including cyclization reactions involving pyridine derivatives. The presence of the acetyl group at the 5-position enhances its reactivity and biological properties. The molecular formula is C12H10N2O, and its structure is characterized by two pyridine rings connected by a carbon-carbon bond with an acetyl substituent.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. The compound has been shown to interact with DNA, leading to cytotoxic effects in various cancer cell lines. For instance, it has been tested against human cancer cells such as HeLa and MCF7, demonstrating a selective cytotoxic profile compared to normal cells. The mechanism of action is believed to involve DNA intercalation and the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells .

Antimicrobial Properties

The bipyridine scaffold has been associated with antimicrobial properties. In vitro studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Antioxidant Activity

This compound has also been evaluated for its antioxidant capabilities. Studies using DPPH and ABTS assays have shown that it can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several research studies have highlighted the biological significance of this compound:

- Antitumor Efficacy : A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the SRB assay. The results indicated a dose-dependent decrease in cell viability with IC50 values significantly lower than those for standard chemotherapeutics like cisplatin .

- Antimicrobial Testing : In another study, the compound was tested against a panel of bacterial strains using the agar well diffusion method. Results showed inhibition zones comparable to those of established antibiotics, confirming its potential as an antimicrobial agent .

- Mechanistic Insights : Mechanistic studies using fluorescence spectroscopy revealed that this compound binds to DNA through intercalation, which correlates with its observed cytotoxicity in cancer cells. This binding affinity was quantified using thermal melting experiments and viscosity measurements .

Data Table: Biological Activities Summary

Propriétés

IUPAC Name |

1-(6-pyridin-2-ylpyridin-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-9(15)10-5-6-12(14-8-10)11-4-2-3-7-13-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINKZMZGJWSJJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.